molecular formula C15H17ClN4O B11282358 1-(3-chlorophenyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine

1-(3-chlorophenyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B11282358
M. Wt: 304.77 g/mol
InChI Key: SEILHGIDZNWESO-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 3-methyl-1H-pyrazole-5-carbonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the carbonyl group: The carbonyl group can be introduced via acylation reactions.

    Formation of the piperazine ring: Piperazine can be synthesized or obtained commercially and then functionalized.

    Coupling reactions: The final step involves coupling the 3-chlorophenyl group and the pyrazole-carbonyl group to the piperazine ring under suitable conditions, often using catalysts and solvents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Lacks the pyrazole-carbonyl group.

    4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine: Lacks the 3-chlorophenyl group.

    1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazine: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

1-(3-chlorophenyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C15H17ClN4O/c1-11-9-14(18-17-11)15(21)20-7-5-19(6-8-20)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3,(H,17,18)

InChI Key

SEILHGIDZNWESO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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